N-(4-acetylphenyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
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Overview
Description
N-(4-ACETYLPHENYL)-2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, an acetylphenyl group, and a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE typically involves multiple steps. One common method involves the reaction of 4-acetylphenylhydrazine with 4-chlorobenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the triazolopyrimidine core. The final step involves the acetylation of the triazolopyrimidine derivative to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific protein kinases involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Triazolopyrimidines: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness
N-(4-ACETYLPHENYL)-2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylphenyl and chlorophenylmethyl groups enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to other similar compounds.
Properties
Molecular Formula |
C21H17ClN6O3 |
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Molecular Weight |
436.8 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C21H17ClN6O3/c1-13(29)15-4-8-17(9-5-15)24-18(30)11-27-12-23-20-19(21(27)31)25-26-28(20)10-14-2-6-16(22)7-3-14/h2-9,12H,10-11H2,1H3,(H,24,30) |
InChI Key |
VNCSTOJRGQWEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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